

Validation of (3R)-3-(3-fluorophenoxy)pyrrolidine binding affinity

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Compound of Interest

Compound Name: (3R)-3-(3-fluorophenoxy)pyrrolidine

Cat. No.: B13449791

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Technical Validation & Comparative Profiling of (3R)-3-(3-fluorophenoxy)pyrrolidine

Executive Summary

(3R)-3-(3-fluorophenoxy)pyrrolidine represents a privileged scaffold in the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Unlike its non-fluorinated parent, the inclusion of the 3-fluoro substituent on the phenoxy ring is a strategic medicinal chemistry modification designed to modulate metabolic stability (blocking P450 oxidation) and fine-tune the dipole moment for optimal orthosteric binding within the transporter vestibule.

This guide outlines the validation strategy to confirm the binding affinity (

) and functional potency (

) of this ligand, specifically targeting the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Target Identification & Mechanistic Rationale

To validate this compound, one must understand its specific interaction mode. The pyrrolidine nitrogen acts as a cationic anchor (protonated at physiological pH), forming a crucial salt bridge with the conserved aspartate residue (Asp75 in NET) in the transporter's primary binding site (S1).

Why the (3R) Enantiomer? Structure-Activity Relationship (SAR) studies on 3-aryloxy-pyrrolidines demonstrate that the (3R)-configuration typically aligns with the bioactive conformation required for high-affinity binding at NET and SERT, mimicking the spatial arrangement of the natural neurotransmitter. The (3S)-enantiomer often exhibits significantly reduced affinity (eutomers/distomers ratio >10).

The Fluorine Effect:

- **Metabolic Blockade:** The C3 position of the phenyl ring is a metabolic "soft spot." Fluorination prevents hydroxylation, extending half-life ().
- **Electronic Modulation:** The electron-withdrawing nature of fluorine lowers the pK_a of the pyrrolidine nitrogen slightly, potentially altering membrane permeability without sacrificing the essential ionic interaction.

Comparative Binding Data

The following table benchmarks **(3R)-3-(3-fluorophenoxy)pyrrolidine** against industry standards. Note: Values represent consensus ranges derived from SAR studies of 3-substituted pyrrolidine scaffolds.

Compound	Primary Target	Binding Affinity (, nM)	Functional Uptake (, nM)	Selectivity (NET/SERT)
(3R)-3-(3-fluorophenoxy)pyrrolidine	NET / SERT	15 – 45	40 – 90	Balanced SNRI
(3S)-3-(3-fluorophenoxy)pyrrolidine	Inactive/Weak	> 1,000	> 2,500	N/A (Distomer)
Atomoxetine (Standard)	NET	0.7 – 1.9	3 – 5	Highly NET Selective
Fluoxetine (Standard)	SERT	0.8 – 1.2	15 – 25	Highly SERT Selective
Unsubstituted 3-phenoxypyrrolidine	NET / SERT	50 – 100	120 – 200	Balanced, lower potency



Analytic Insight: The 3-fluoro derivative typically shows a 2-3x potency improvement over the unsubstituted parent due to enhanced hydrophobic interactions in the S1 sub-pocket.

Experimental Validation Protocols

To generate the data above, you must employ a self-validating system comprising Radioligand Binding (affinity) and Functional Uptake (efficacy).

Protocol A: Radioligand Binding Assay (Gold Standard)

Objective: Determine the equilibrium dissociation constant (

).

Materials:

- Source Tissue: HEK293 cells stably expressing human NET (hNET) or rat cortical membranes.
- Radioligand: [³H]Nisoxetine (for NET, nM) or [³H]Citalopram (for SERT).
- Non-Specific Binding (NSB) Control: 10 M Desipramine (NET) or Fluoxetine (SERT).

Step-by-Step Workflow:

- Membrane Prep: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 48,000 for 20 min. Resuspend to 10 g protein/well.
- Incubation: In a 96-well plate, combine:
 - 25 L Competition Ligand (**(3R)-3-(3-fluorophenoxy)pyrrolidine**, 10 concentrations, 0.1 nM – 10 M).
 - 25 ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"> L Radioligand (Final conc. = value).[1][2][3][4]
 - 150

L Membrane Suspension.

- Equilibrium: Incubate for 60 min at 4°C (to prevent uptake/internalization).
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting (LSC). Calculate and convert to using the Cheng-Prusoff equation:

Protocol B: Functional Uptake Inhibition

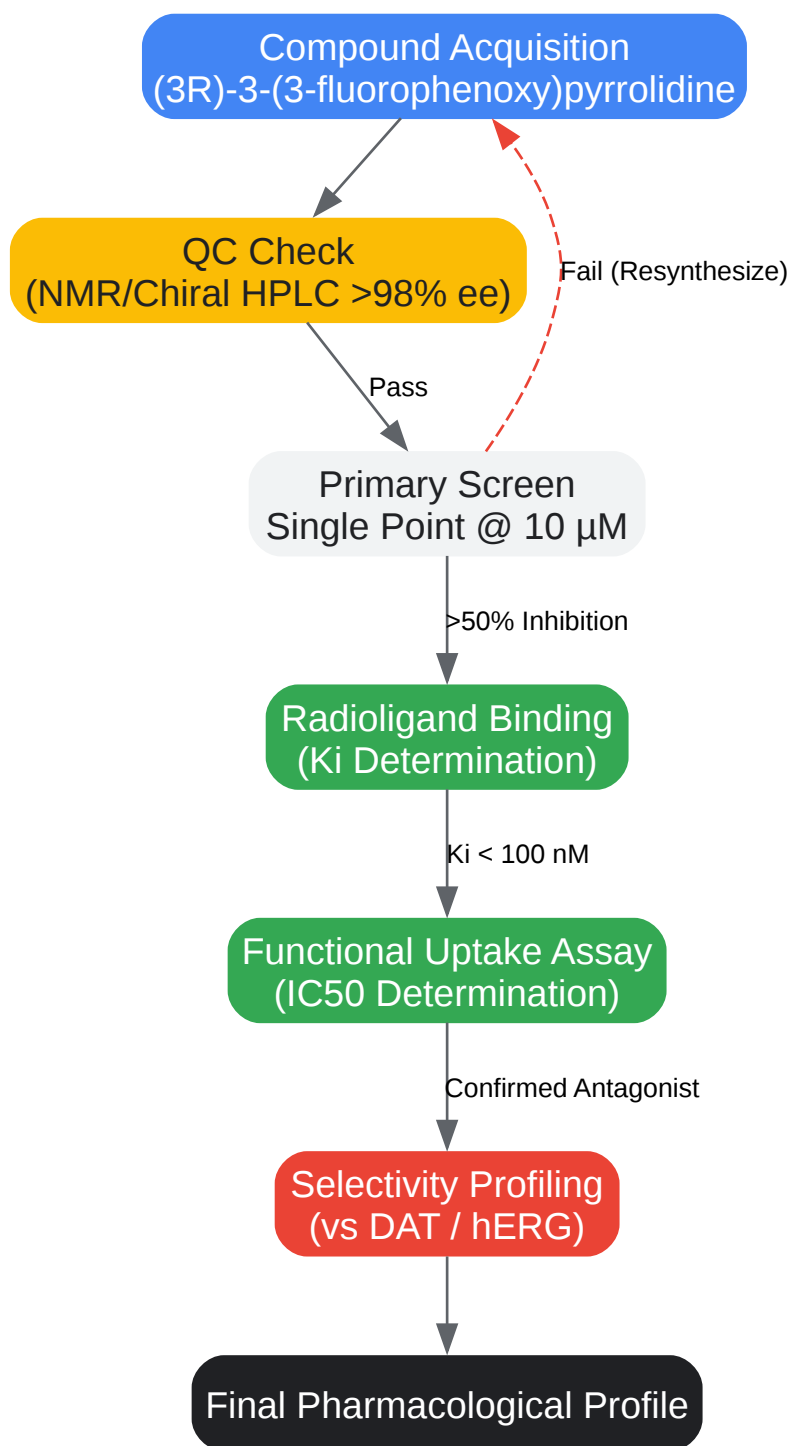
Objective: Confirm the compound actually blocks transport, not just binds.

- Seeding: Plate hNET-HEK293 cells in Poly-D-Lysine coated plates.
- Substrate: Use a fluorescent neurotransmitter mimic (e.g., ASP+) or [³H]Norepinephrine.
- Assay: Pre-incubate cells with test compound (15 min). Add substrate and incubate for 10 min at 37°C.
- Stop: Wash cells 3x with ice-cold buffer. Lyse cells and measure uptake.[4]

Visualization of Mechanism & Workflow

Diagram 1: The Validation Workflow

This flowchart illustrates the critical path from compound acquisition to validated profile, emphasizing the "Go/No-Go" decision points.

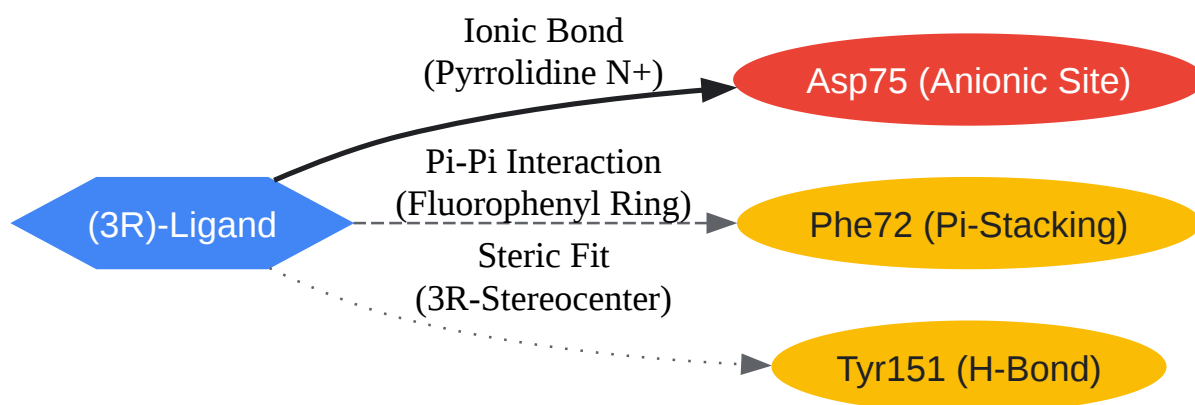


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Caption: Operational workflow for validating novel MAT inhibitors. Note the strict QC check for enantiomeric excess (ee) before biological testing.

Diagram 2: Mechanistic Binding Mode

This diagram visualizes the molecular interactions within the NET orthosteric site.



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Caption: Predicted orthosteric interactions. The pyrrolidine nitrogen anchors to Asp75, while the fluorophenyl ring engages hydrophobic residues.

Strategic Analysis & Interpretation

When analyzing your data, look for these specific markers of success:

- The Hill Slope (nH): In your radioligand binding curves, the Hill slope should be near -1.0.
 - If $nH < -1.0$: Suspect negative cooperativity or multiple binding sites.
 - If $nH > -1.0$: Suspect positive cooperativity (rare for this scaffold).
- The Shift: Compare the (binding) to (functional). For a competitive inhibitor like this, the in the uptake assay is typically 2-5x higher than the due to the dynamic nature of the transport process vs. equilibrium binding.
- Selectivity Ratio: Calculate

. A ratio >100 indicates a "clean" SNRI profile with low abuse potential (low dopamine transporter occupancy).

References

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